2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide is an organic compound with a complex structure, featuring both acetyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2-acetylphenylamine with 2,3-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,3-dichlorophenyl)acetamide
- 2-acetylphenylamine
- N-(2,3-dichlorophenyl)acetamide
Uniqueness
2-[(2-acetylphenyl)amino]-N-(2,3-dichlorophenyl)acetamide is unique due to its specific combination of acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H14Cl2N2O2 |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(2-acetylanilino)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)11-5-2-3-7-13(11)19-9-15(22)20-14-8-4-6-12(17)16(14)18/h2-8,19H,9H2,1H3,(H,20,22) |
InChI Key |
NSJRGEXMKQHREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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